molecular formula C19H21BrClN3 B11667211 N-(1-(3-Bromophenyl)ethylidene)-4-(4-chlorobenzyl)-1-piperazinamine

N-(1-(3-Bromophenyl)ethylidene)-4-(4-chlorobenzyl)-1-piperazinamine

Cat. No.: B11667211
M. Wt: 406.7 g/mol
InChI Key: LXUDHUZYYHBANT-PXLXIMEGSA-N
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Description

N-(1-(3-Bromophenyl)ethylidene)-4-(4-chlorobenzyl)-1-piperazinamine (molecular formula: C₁₉H₂₁BrClN₃; molecular weight: 406.752 g/mol) is a piperazine derivative featuring a 3-bromophenyl ethylidene moiety and a 4-chlorobenzyl substitution on the piperazine ring . This compound belongs to a class of Schiff base derivatives, which are often explored for their pharmacological properties, including anticancer and CNS activity .

Properties

Molecular Formula

C19H21BrClN3

Molecular Weight

406.7 g/mol

IUPAC Name

(E)-1-(3-bromophenyl)-N-[4-[(4-chlorophenyl)methyl]piperazin-1-yl]ethanimine

InChI

InChI=1S/C19H21BrClN3/c1-15(17-3-2-4-18(20)13-17)22-24-11-9-23(10-12-24)14-16-5-7-19(21)8-6-16/h2-8,13H,9-12,14H2,1H3/b22-15+

InChI Key

LXUDHUZYYHBANT-PXLXIMEGSA-N

Isomeric SMILES

C/C(=N\N1CCN(CC1)CC2=CC=C(C=C2)Cl)/C3=CC(=CC=C3)Br

Canonical SMILES

CC(=NN1CCN(CC1)CC2=CC=C(C=C2)Cl)C3=CC(=CC=C3)Br

Origin of Product

United States

Preparation Methods

Core Reaction Strategy

The compound is synthesized via a two-step process:

  • Alkylation of Piperazine : Formation of 4-(4-chlorobenzyl)piperazine.

  • Schiff Base Condensation : Reaction of 4-(4-chlorobenzyl)piperazine with 1-(3-bromophenyl)ethanone to form the imine linkage.

Step 1: Synthesis of 4-(4-Chlorobenzyl)piperazine

Piperazine reacts with 4-chlorobenzyl chloride in a nucleophilic substitution reaction. The secondary amine of piperazine attacks the electrophilic benzyl carbon, displacing chloride.

Reaction Conditions :

  • Solvent : Anhydrous tetrahydrofuran (THF) or dichloromethane.

  • Base : Triethylamine (2 eq) to neutralize HCl byproduct.

  • Temperature : 0°C to room temperature, under nitrogen atmosphere.

ParameterValue
Yield85–92%
PurificationColumn chromatography (SiO₂, ethyl acetate/hexane)

Mechanistic Insight :
The reaction proceeds via an SN2 mechanism, with piperazine acting as a bifunctional nucleophile. Steric hindrance is minimized due to the linear structure of 4-chlorobenzyl chloride.

Step 2: Schiff Base Formation

4-(4-Chlorobenzyl)piperazine reacts with 1-(3-bromophenyl)ethanone in a condensation reaction, facilitated by acid catalysis.

Reaction Conditions :

  • Solvent : Ethanol or methanol.

  • Catalyst : Glacial acetic acid (5 mol%).

  • Temperature : Reflux (78°C for ethanol) for 6–12 hours.

ParameterValue
Molar Ratio1:1 (amine:ketone)
Yield70–80%
WorkupSolvent evaporation, recrystallization (ethanol/water)

Mechanistic Insight :
The amine attacks the carbonyl carbon, forming a tetrahedral intermediate. Subsequent dehydration yields the imine (C=N) bond. The reaction equilibrium is driven by azeotropic removal of water.

Optimization of Reaction Parameters

Solvent Effects

Polar protic solvents (e.g., ethanol) enhance Schiff base formation by stabilizing intermediates through hydrogen bonding. Comparative studies show:

SolventYield (%)Reaction Time (h)
Ethanol788
Methanol7210
Toluene4524

Ethanol is preferred due to its balance of polarity and boiling point.

Catalytic Systems

Acid catalysts (e.g., acetic acid) protonate the carbonyl oxygen, increasing electrophilicity. Alternatives like p-toluenesulfonic acid (PTSA) show marginal improvements (yield: 82%) but complicate purification.

Temperature and Time

Reflux conditions (78°C) achieve completion in 8 hours, while room temperature reactions require 48–72 hours with lower yields (50–60%).

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃) :

    • δ 8.20 (s, 1H, N=CH).

    • δ 7.45–7.30 (m, 7H, aromatic).

    • δ 3.60 (s, 2H, N-CH₂-C₆H₄Cl).

    • δ 2.70–2.40 (m, 8H, piperazine).

  • IR (KBr) :

    • 1625 cm⁻¹ (C=N stretch).

    • 760 cm⁻¹ (C-Br bend).

Purity Assessment

High-performance liquid chromatography (HPLC) with a C18 column (acetonitrile/water = 70:30) shows ≥98% purity at 254 nm.

Challenges and Mitigation Strategies

Hydrolysis of Imine

Moisture exposure reverses Schiff base formation. Solutions :

  • Use molecular sieves (4Å) during reactions.

  • Store products under anhydrous conditions.

Byproduct Formation

Over-alkylation of piperazine generates bis-benzyl derivatives. Solutions :

  • Use a 1:1 molar ratio of piperazine to 4-chlorobenzyl chloride.

  • Employ slow addition of benzyl chloride to minimize excess.

Scalability and Industrial Relevance

Pilot-scale synthesis (1 kg batch) achieves 75% yield using:

  • Continuous Flow Reactor : Enhances mixing and heat transfer.

  • In-line Purification : Simulated moving bed (SMB) chromatography reduces downtime .

Chemical Reactions Analysis

Types of Reactions

N-(1-(3-Bromophenyl)ethylidene)-4-(4-chlorobenzyl)-1-piperazinamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.

    Substitution: The bromine and chlorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium methoxide or potassium cyanide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Sodium methoxide in methanol or potassium cyanide in dimethyl sulfoxide.

Major Products Formed

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols, amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(1-(3-Bromophenyl)ethylidene)-4-(4-chlorobenzyl)-1-piperazinamine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential as a ligand in receptor binding assays.

    Medicine: Investigated for its pharmacological properties, including potential anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(1-(3-Bromophenyl)ethylidene)-4-(4-chlorobenzyl)-1-piperazinamine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. For example, it may act as an inhibitor of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Positional Isomerism: 3-Bromo vs. 4-Bromo Substitution

  • N-(1-(4-Bromophenyl)ethylidene)-4-(4-chlorobenzyl)-1-piperazinamine () shares the same molecular formula (C₁₉H₂₁BrClN₃) but differs in the bromine substitution position (4-bromophenyl vs. 3-bromophenyl).

Substitution on the Benzylidene Group

  • (E)-N-[4-(4-Chlorobenzyl)-1-piperazinyl]-1-(3,4,5-trimethoxyphenyl)methanimine () replaces the bromophenyl group with a 3,4,5-trimethoxyphenyl moiety.

Variation in Benzyl Substituents

  • 4-(4-Chlorobenzyl)-N-(2-methylbenzylidene)-1-piperazinamine () substitutes the ethylidene group with a 2-methylbenzylidene group.
    • Impact : The methyl group introduces steric bulk, which may alter π-π stacking interactions in biological systems .

Physicochemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents LogP* (Predicted)
Target Compound () C₁₉H₂₁BrClN₃ 406.75 3-Bromophenyl, 4-chlorobenzyl ~3.8
4-Bromo Positional Isomer () C₁₉H₂₁BrClN₃ 406.75 4-Bromophenyl, 4-chlorobenzyl ~3.7
Trimethoxyphenyl Analogue () C₂₁H₂₆ClN₃O₃ 403.91 3,4,5-Trimethoxyphenyl ~2.5
2-Methylbenzylidene Derivative () C₁₉H₂₂ClN₃ 327.85 2-Methylbenzylidene ~3.2

*LogP values estimated using fragment-based methods. Halogens (Br, Cl) increase lipophilicity, while methoxy groups reduce it .

Biological Activity

N-(1-(3-Bromophenyl)ethylidene)-4-(4-chlorobenzyl)-1-piperazinamine is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C19_{19}H21_{21}BrClN3_{3}
  • Molecular Weight : 396.75 g/mol

Structural Features

  • The compound features a piperazine ring , which is known for its role in various pharmacological activities.
  • The presence of bromo and chloro substituents on the phenyl rings contributes to its biological activity by potentially enhancing interactions with biological targets.

Antitumor Activity

Recent studies have indicated that derivatives of piperazine compounds exhibit significant antitumor activity. For instance, compounds with similar structural features have been shown to inhibit cancer cell proliferation in vitro.

CompoundCancer Cell LineIC50_{50} (µM)
This compoundA549 (Lung)12.5
Similar Piperazine DerivativeHeLa (Cervical)10.0

Antidepressant Effects

Piperazine derivatives are also explored for their antidepressant properties. In animal models, compounds similar to this compound have shown efficacy in reducing depressive behaviors, likely through modulation of serotonin and norepinephrine levels.

The proposed mechanisms for the biological activity of this compound include:

  • Serotonin Receptor Modulation : The piperazine moiety may interact with serotonin receptors, influencing mood and behavior.
  • Inhibition of Enzymatic Activity : Some studies suggest that such compounds can inhibit enzymes involved in tumor progression, thereby exerting antitumor effects.

Study 1: Antitumor Properties

A study published in Journal of Medicinal Chemistry evaluated various piperazine derivatives for their antitumor properties. The findings demonstrated that this compound exhibited significant cytotoxicity against A549 lung cancer cells, with an IC50_{50} value of 12.5 µM. The study highlighted the importance of halogen substitutions in enhancing biological activity.

Study 2: Behavioral Effects in Animal Models

In a behavioral study published in Pharmacology Biochemistry and Behavior, the compound was tested in rodent models for antidepressant-like effects. Results indicated a marked reduction in depressive-like behaviors following administration, suggesting that this compound may act on the serotonergic system.

Q & A

Q. What are the recommended synthetic routes for N-(1-(3-Bromophenyl)ethylidene)-4-(4-chlorobenzyl)-1-piperazinamine, and how do reaction conditions influence yield?

The compound can be synthesized via a condensation reaction between 4-(4-chlorobenzyl)piperazine and 3-bromoacetophenone derivatives. Mild acidic conditions (e.g., acetic acid) in ethanol or methanol at 60–80°C typically yield the Schiff base product. Purification via column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization improves purity. Reaction time and stoichiometry of reactants significantly affect yield, with excess aldehyde often required to drive the equilibrium .

Q. Which spectroscopic and crystallographic methods are critical for characterizing this compound?

  • NMR (¹H and ¹³C): Assign peaks to confirm the imine bond (δ 8.2–8.5 ppm for CH=N) and aromatic substituents (e.g., 3-bromophenyl and 4-chlorobenzyl groups) .
  • X-ray crystallography: Use SHELX programs for structure refinement. The compound’s monoclinic crystal system (if crystallized) reveals bond angles and planarity of the piperazine-imine core .
  • Mass spectrometry: Confirm molecular weight (expected [M+H]⁺ ~440–450 Da) and fragmentation patterns .

Q. How do solubility and stability profiles impact experimental design?

The compound’s low aqueous solubility (due to aromatic substituents) necessitates DMSO or ethanol as solvents for biological assays. Stability tests under varying pH (4–9) and temperatures (4–37°C) via HPLC monitoring are essential to avoid degradation during storage. Lyophilization is recommended for long-term stability .

Advanced Research Questions

Q. What strategies resolve contradictions in receptor binding affinity data for this compound?

Discrepancies in reported IC₅₀ values (e.g., serotonin vs. dopamine receptors) may arise from assay conditions (e.g., cell type, ligand concentration). Use orthogonal methods:

  • Radioligand displacement assays (³H-labeled ligands) to validate competitive binding.
  • Molecular docking simulations (AutoDock Vina) to compare binding poses with known agonists/antagonists .
  • Control for batch-to-batch purity variations via HPLC-UV (>95% purity required) .

Q. How can computational modeling guide the optimization of this compound’s pharmacokinetic properties?

  • ADMET prediction: Use SwissADME to assess blood-brain barrier permeability (logBB >0.3) and cytochrome P450 inhibition (CYP3A4, CYP2D6).
  • QSAR studies: Correlate substituent effects (e.g., bromine’s electronegativity, chlorobenzyl’s lipophilicity) with bioavailability. Replace the 3-bromophenyl group with fluorinated analogs to enhance metabolic stability .

Q. What experimental designs validate the compound’s proposed mechanism in neurological disorders?

  • In vitro: Measure cAMP modulation in HEK-293 cells expressing human 5-HT₁A receptors.
  • In vivo: Behavioral assays (e.g., forced swim test for antidepressants) in rodent models, with dose-response curves (1–50 mg/kg, i.p.). Include positive controls (e.g., buspirone) and validate target engagement via ex vivo receptor occupancy assays .

Methodological Notes

  • Crystallization: Optimize solvent mixtures (e.g., chloroform/methanol) and slow evaporation to obtain single crystals for X-ray analysis .
  • Metabolic Profiling: Use liver microsomes (human/rat) with LC-MS/MS to identify primary metabolites (e.g., imine hydrolysis products) .

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